HSD Inhibitor 23

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

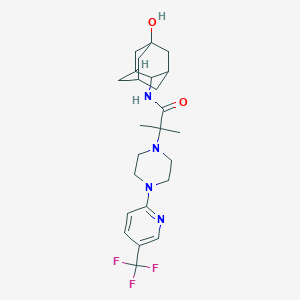

2D Structure

3D Structure

Properties

IUPAC Name |

N-(5-hydroxy-2-adamantyl)-2-methyl-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33F3N4O2/c1-22(2,21(32)29-20-16-9-15-10-17(20)13-23(33,11-15)12-16)31-7-5-30(6-8-31)19-4-3-18(14-28-19)24(25,26)27/h3-4,14-17,20,33H,5-13H2,1-2H3,(H,29,32) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTLNSFMROWVHJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC1C2CC3CC1CC(C3)(C2)O)N4CCN(CC4)C5=NC=C(C=C5)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80469772 | |

| Record name | HSD Inhibitor 23 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868604-75-5 | |

| Record name | HSD Inhibitor 23 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Hepatic Glucose Output Modulationmdpi.compnas.org

11β-HSD1 is known to increase local cortisol production in the liver, which can facilitate hepatic glucose output through stimulated gluconeogenesis. Preclinical studies suggest that inhibiting this enzyme can lead to reduced hepatic glucose production.

Research Findings and Data: In diet-induced obesity (DIO) mice, oral administration of a 11β-HSD1 inhibitor (CNX-010-49) at 30 mg/kg demonstrated significant inhibition of hepatic 11β-HSD1 activity, reducing liver glucose release by approximately 45% and fasting glucose levels by 15% after five weeks of treatment mdpi.com. Another study indicated that 11β-HSD1 inhibition decreased net hepatic glucose output and endogenous glucose production due to a reduction in net hepatic glycogenolysis, without affecting gluconeogenic flux physiology.org. These findings suggest that 11β-HSD1 inhibitors may hold therapeutic value in managing conditions characterized by insulin (B600854) resistance and excessive hepatic glucose production mdpi.comphysiology.org.

Adipose Tissue Metabolismmdpi.compnas.org

Research Findings and Data: In DIO mice, CNX-010-49 at 30 mg/kg also inhibited 11β-HSD1 activity in adipose tissue, showing approximately 41% inhibition at 1 hour post-administration mdpi.com. Studies on other 11β-HSD1 inhibitors have shown significant inhibition in adipose tissue, with some achieving over 90% inhibition, suggesting potent effects on local glucocorticoid metabolism thieme-connect.com. Preclinical models indicate that increased adipose tissue 11β-HSD1 activity is associated with increased weight and visceral fat mass, insulin (B600854) resistance, and dyslipidemia diabetesjournals.org. Conversely, reducing intracellular glucocorticoid levels via 11β-HSD1 inhibition in adipose tissue has been shown to improve glucose tolerance and insulin sensitivity in rodents diabetesjournals.org.

Weight Management and Dyslipidemiamdpi.comalzdiscovery.orgcore.ac.ukresearchgate.net

The role of 11β-HSD1 in regulating glucocorticoid levels in adipose tissue and the liver links it to the development of obesity and dyslipidemia. Inhibition of 11β-HSD1 has been explored as a strategy to address these metabolic disturbances.

Research Findings and Data: Preclinical studies with 11β-HSD1 inhibitors have reported improved glucose tolerance and weight reduction in various diabetic and obese mouse models mdpi.comdiabetesjournals.orgif-pan.krakow.pl. One study noted that treatment with an 11β-HSD1 inhibitor (MK-0736) at 7 mg/day resulted in a placebo-adjusted body weight decrease of 1.4 kg, along with reduced LDL and HDL cholesterol in overweight-to-obese hypertensive patients alzdiscovery.org. Furthermore, 11β-HSD1 inhibition has been associated with attenuating dyslipidemia in rodents diabetesjournals.org.

Neurodegenerative and Cognitive Dysfunction Modelsdiabetesjournals.orgalzdiscovery.orgresearchgate.netcore.ac.ukoup.com

Alzheimer's Disease Pathology (Amyloid Plaque, Tau Pathology)oup.com

Elevated glucocorticoid levels have been linked to age-related cognitive decline and Alzheimer's disease (AD). 11β-HSD1 in the brain amplifies these local glucocorticoid levels, potentially contributing to AD pathology, including amyloid plaque and tau pathology.

Research Findings and Data: Preclinical studies using the 11β-HSD1 inhibitor UE2316 in Tg2576 mice, a model of AD, demonstrated a reduction in β-amyloid (Aβ) plaques in the cerebral cortex after 4 weeks of treatment. This reduction was associated with a selective increase in local insulin-degrading enzyme, which is involved in Aβ breakdown and is known to be regulated by glucocorticoids nih.govoup.com. Furthermore, chronic treatment of young Tg2576 mice with UE2316 prevented cognitive decline, although it did not prevent Aβ plaque formation nih.govoup.com. Mechanistically, 11β-HSD1 is implicated in promoting neurodegeneration through the dysregulation of glucocorticoid activity, contributing to amyloid plaque formation and tau pathology researchgate.net.

Cognitive Function Enhancement (Learning and Memory)alzdiscovery.orgresearchgate.netcore.ac.ukoup.com

By modulating intracellular glucocorticoid levels in the brain, 11β-HSD1 inhibition has shown potential for enhancing cognitive functions such as learning and memory.

Research Findings and Data: Short-term treatment of aged, cognitively impaired C57BL/6 mice with the 11β-HSD1 inhibitor UE2316 improved memory performance. This improvement was observed even after direct intracerebroventricular administration, suggesting a direct effect within the central nervous system nih.govoup.com. Studies have also shown that acute treatment with other 11β-HSD1 inhibitors, such as A-801195 and A-918446, improved memory in rats, correlating with increased phosphorylation of CREB in the cingulate cortex alzdiscovery.org. Preclinical evidence generally supports the notion that 11β-HSD1 inhibitors can offer neuroprotective effects, including enhanced cognitive function researchgate.netnih.gov.

Neuroinflammation Modulationoup.com

Glucocorticoids are known to influence inflammatory processes. Alterations in 11β-HSD1 activity and subsequent changes in local glucocorticoid levels may impact neuroinflammatory pathways within the brain.

Research Findings and Data: Preclinical studies suggest that 11β-HSD1 inhibitors can reduce neuroinflammation researchgate.netnih.gov. While specific data directly linking "HSD Inhibitor 23" to neuroinflammation modulation were not explicitly detailed in the provided search results, the broader class of 11β-HSD1 inhibitors has been associated with such effects. For instance, RL-118, an 11β-HSD1 inhibitor, was found to boost Beclin1 and LC3B levels, facilitating tau clearance, and also reduced glucocorticoid receptor expression, demonstrating broad neuroprotective effects that may include modulation of neuroinflammatory processes nih.gov.

Compound List:

this compound

Neurodegenerative and Cognitive Dysfunction Models

Stress Response and Glucocorticoid Excess

The enzyme 11β-HSD1 is implicated in the body's stress response and the pathogenesis of conditions characterized by glucocorticoid excess mdpi.comprobiologists.com. Glucocorticoids, such as cortisol, are vital regulators of carbohydrate, lipid, and protein metabolism, as well as immune responses mdpi.com. However, elevated local or systemic GC levels can lead to metabolic dysfunction, obesity, and other adverse health outcomes mdpi.comnih.gov. 11β-HSD1 inhibitors, including this compound, are employed to modulate these effects by reducing the intracellular activation of GCs scbt.comprobiologists.com. Research indicates that 11β-HSD1 inhibitors can lower local cortisol levels without altering circulating levels during stress, potentially offering a therapeutic advantage in managing conditions related to GC excess, independent of the hypothalamic-pituitary-adrenal (HPA) axis mdpi.comprobiologists.com. Studies have shown that inhibition of 11β-HSD1 can prevent phenotypes mimicking human metabolic syndrome in animal models probiologists.com.

Inflammation Research

11β-HSD1 inhibitors are valuable tools for dissecting the enzyme's role in inflammatory processes mdpi.comscbt.com. Elevated levels of active glucocorticoids, facilitated by 11β-HSD1, have been linked to the exacerbation of inflammation in various contexts, including metabolic diseases and skin conditions like atopic dermatitis mdpi.com. Preclinical studies utilizing selective 11β-HSD1 inhibitors have demonstrated their ability to ameliorate inflammatory responses. For instance, the inhibitor BVT.2733 was shown to reduce the expression of inflammatory mediators such as IL-6 and MCP-1 in macrophages and adipose tissue, suggesting that 11β-HSD1 is a key regulator at the intersection of obesity and inflammation plos.org. Furthermore, BVT.2733 has been observed to mitigate inflammatory responses, reactive oxygen species (ROS), and mitochondrial damage in lipopolysaccharide (LPS)-stimulated cells, indicating that 11β-HSD1 can amplify inflammation through signaling pathways like NF-κB and MAPK nih.gov.

Bone Metabolism Research

The 11β-HSD1 enzyme is expressed in the human skeleton, particularly within osteoblasts, where it influences glucocorticoid metabolism and osteogenic differentiation ijbs.comoup.com. Elevated 11β-HSD1 activity in osteoblasts has been associated with impaired osteogenic differentiation and may contribute to age-related bone loss and glucocorticoid-induced osteoporosis ijbs.comoup.com. Preclinical studies suggest that selective 11β-HSD1 inhibitors could offer therapeutic potential for osteoporosis. While some studies on selective inhibitors have yielded mixed results regarding bone formation markers, non-selective inhibitors like carbenoxolone (B1668346) have shown reductions in bone resorption markers ijbs.comnih.gov. Research has also identified increased 11β-HSD1 expression in osteoclasts in osteoporotic mouse models, and inhibiting or knocking out 11β-HSD1 in osteoclasts has demonstrated a protective effect on the skeleton in ovariectomized mice ijbs.com. These findings highlight the complex role of 11β-HSD1 in bone homeostasis and its potential as a target for managing bone loss conditions.

Skin Function and Wound Healing Studies

Glucocorticoid (GC) excess is known to negatively impact skin integrity, leading to thinning and impaired wound healing jci.orgoup.com. The enzyme 11β-HSD1, which locally activates GCs, is expressed in skin cells, including keratinocytes and dermal fibroblasts plos.org. Studies have indicated that 11β-HSD1 activity is elevated in aged skin, potentially contributing to age-associated dermal atrophy and functional decline jci.org. Preclinical investigations have shown that topical or systemic inhibition of 11β-HSD1 can accelerate cutaneous wound healing and improve skin parameters jci.orgoup.complos.orgmedrxiv.orgresearchgate.net. For instance, topical application of a selective 11β-HSD1 inhibitor has been shown to enhance keratinocyte proliferation and promote wound closure in mice plos.org. In models of GC excess, 11β-HSD1 inhibition has demonstrated the ability to normalize wound healing, epidermal thickness, and epidermal integrity oup.com. Clinical pilot trials have also provided preliminary evidence that 11β-HSD1 inhibition can lead to smaller wounds and stronger skin integrity in patients with type 2 diabetes medrxiv.org.

Ex Vivo Analysis of Tissue-Specific Enzyme Activity

Assessing the activity of 11β-HSD1 in specific tissues ex vivo is a crucial method for evaluating the pharmacodynamic effects of inhibitors d-nb.info. This typically involves obtaining tissue biopsies and incubating them with a substrate in the presence of the test compound to measure the conversion to the active product d-nb.infonih.gov. For example, in subcutaneous adipose tissue, 11β-HSD1 activity is measured by assessing the conversion of deuterized (d2)-cortisone to d2-cortisol nih.gov. Studies using this ex vivo approach have demonstrated significant inhibition of 11β-HSD1 in adipose tissue by selective inhibitors, with reported median inhibition rates ranging from 87.9% to 99.4% shortly after dosing and 73.8% to 97.5% 24 hours post-dose nih.gov. Furthermore, ex vivo incubations of human adipose tissue have shown that inhibition of HSD11B1 by selective inhibitors results in increased peripheral biosynthesis of 11-ketotestosterone (B164220) biorxiv.org.

Compound List

11β-HSD1

11-dehydrocorticosterone (B106187) (11DHC)

11-ketotestosterone (11KT)

11-oxotestosterone (11OHT)

11-hydroxyandrostenedione (B1196105) (11OHA4)

ABT-384

AZD4017

BVT.2733

Carbenoxolone (CBX)

Cortisol

Cortisone

Corticosterone

this compound

INCB13739

MK-0736

MK-0916

Prednisolone

RL-118

RO5027383/RO-838

RO5093151/RO-151

UE2343 (Xanamem™)

Structure Activity Relationship Sar and Computational Studies of 11β Hsd1 Inhibitors

General Principles of 11β-HSD1 Inhibitor Design

The primary goal in designing 11β-HSD1 inhibitors is to achieve high potency for the target enzyme while ensuring selectivity, particularly over the closely related 11β-HSD2 isozyme. Current time information in Riyadh, SA. Inhibition of 11β-HSD2 can lead to undesirable side effects, making selectivity a crucial design parameter. medchemexpress.com The design process is often guided by high-resolution X-ray crystal structures of the enzyme, which facilitate a structure-based design approach. nih.govresearchgate.net

Key principles in the design of these inhibitors include:

Targeting the Active Site: Inhibitors are designed to bind within the active site of the 11β-HSD1 enzyme, interacting with key amino acid residues.

Exploiting Structural Differences: The design leverages subtle differences between the active sites of 11β-HSD1 and 11β-HSD2 to achieve selectivity.

Optimizing Physicochemical Properties: Modifications to the inhibitor's structure are made to improve its potency and pharmacokinetic properties. mdpi.com

Identification of Key Pharmacophoric Features

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For 11β-HSD1 inhibitors, several key pharmacophoric features have been identified through ligand-based and structure-based modeling. Current time information in Riyadh, SA.mdpi.com These features are crucial for the inhibitor's ability to bind to the enzyme's active site.

Commonly identified pharmacophoric features for 11β-HSD1 inhibitors include:

Hydrogen Bond Acceptors (HBA): These are essential for interacting with hydrogen bond donor residues in the active site, such as Ser170 and Tyr183. scbt.com

Hydrogen Bond Donors (HBD): These features can also form crucial interactions with the enzyme.

Hydrophobic (Hy) or Aromatic (RA) Regions: These parts of the molecule fit into hydrophobic pockets within the active site, contributing to binding affinity. mdpi.comscbt.com

A representative pharmacophore model might consist of multiple hydrogen bond acceptors, a ring aromatic feature, and several hydrophobic chemical features. mdpi.com

| Feature | Description | Key Interacting Residues |

| Hydrogen Bond Acceptor | An atom or group that can accept a hydrogen bond. | Ser170, Tyr183 |

| Hydrogen Bond Donor | A group that can donate a hydrogen atom to a hydrogen bond. | - |

| Hydrophobic/Aromatic Moiety | A nonpolar group that interacts with hydrophobic pockets in the enzyme. | Leu126, Tyr177, Val231 |

Impact of Molecular Architecture on Binding Affinity and Selectivity

For instance, the introduction of specific chemical groups can drastically alter activity. Studies on different classes of inhibitors, such as adamantane (B196018) derivatives, have shown that specific substitutions can enhance potency and selectivity. researchgate.net The amide carbonyl oxygen in some inhibitors forms critical hydrogen bonds with the side chains of Ser170 and Tyr183, anchoring the molecule in the active site. scbt.com The orientation of different parts of the molecule within the binding pocket, such as a phenyl group in a hydrophobic cavity, also significantly impacts binding affinity. scbt.com

Computational Chemistry Approaches

Computational chemistry is an indispensable tool in the modern drug discovery pipeline for 11β-HSD1 inhibitors. These methods accelerate the identification of promising lead compounds and help in optimizing their properties.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net In the context of 11β-HSD1, docking simulations are used to place potential inhibitors into the crystal structure of the enzyme's active site. nih.govnih.gov

These simulations help in:

Predicting Binding Modes: Understanding how a potential inhibitor might interact with key residues in the active site. researchgate.net

Estimating Binding Affinity: Scoring functions are used to estimate the strength of the binding, helping to rank potential inhibitors.

Identifying Key Interactions: Docking can reveal crucial hydrogen bonds and hydrophobic interactions that stabilize the enzyme-inhibitor complex. scbt.comresearchgate.net For example, docking studies have consistently shown the importance of hydrogen bonds with Ser170 and Tyr183 for potent inhibition. researchgate.net

Pharmacophore models are generated based on the structures of known active inhibitors (ligand-based) or the structure of the enzyme's active site (structure-based). Current time information in Riyadh, SA.scbt.com These models define the essential spatial arrangement of chemical features required for inhibitory activity. medchemexpress.com

Applications of pharmacophore modeling include:

Virtual Screening: Using the pharmacophore model as a 3D query to search large databases of chemical compounds for molecules that match the required features. Current time information in Riyadh, SA.medchemexpress.com

Guiding Drug Design: The model provides a blueprint for designing new molecules with the desired inhibitory properties.

A typical pharmacophore model for 11β-HSD1 inhibitors might include features like hydrogen bond acceptors, donors, and hydrophobic regions arranged in a specific 3D geometry. clinicaltrials.gov

In silico screening, or virtual screening, involves the use of computational methods to screen large libraries of compounds to identify those that are most likely to bind to a drug target. nih.govmedchemexpress.com This approach is significantly faster and more cost-effective than traditional high-throughput screening.

Methods used for in silico screening of 11β-HSD1 inhibitors include:

Docking-based screening: Docking large compound libraries into the enzyme's active site. scbt.com

Pharmacophore-based screening: Searching databases for molecules that fit a validated pharmacophore model. Current time information in Riyadh, SA.

Despite a comprehensive search for the chemical compound “HSD Inhibitor 23,” there is a notable lack of publicly available scientific literature detailing its specific structure-activity relationship (SAR), computational studies, and optimization strategies such as scaffold modification and side chain derivatization.

Initial searches identified "this compound" as a selective inhibitor of 11-β-hydroxysteroid dehydrogenase (11-β-HSD). Its chemical identity has been confirmed with the following details:

CAS Number: 868604-75-5

Chemical Name: N-(5-Hydroxytricyclo[3.3.1.13,7]dec-2-yl)-α,α-dimethyl-4-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazineacetamide

Molecular Formula: C₂₄H₃₃F₃N₄O₂

General research on 11β-HSD1 inhibitors describes a variety of chemical scaffolds and optimization strategies aimed at improving potency, selectivity, and pharmacokinetic properties. These studies often involve modifying core structures and exploring different side chains to understand how these changes affect the inhibitor's interaction with the enzyme's active site. However, without specific studies on "this compound," it is not possible to provide a detailed and scientifically accurate account as per the requested outline.

Therefore, the sections on Structure-Activity Relationship (SAR) and Computational Studies, as well as the subsections on Optimization Strategies for 11β-HSD1 Inhibitors focusing on Scaffold Modification and Side Chain Derivatization for "this compound," cannot be generated due to the absence of specific research data for this compound.

Future Research Directions and Unexplored Avenues

Deeper Elucidation of 11β-HSD1's Role in Specific Physiological and Pathological Processes

A more profound understanding of the nuanced roles of 11β-HSD1 in various tissues and disease states is paramount. While its involvement in metabolic syndrome, diabetes, and obesity is established, its function in other pathologies is an expanding area of investigation. Future research should prioritize:

Tissue-Specific Functions: Investigating the distinct roles of 11β-HSD1 in tissues such as the brain, bone, and skin to identify new therapeutic applications.

Disease-Specific Mechanisms: Elucidating the precise mechanisms by which 11β-HSD1 activity contributes to the progression of specific diseases, moving beyond general associations.

Genetic Studies: Further exploring single nucleotide polymorphisms (SNPs) in the 11β-HSD1 gene to identify patient populations that may benefit most from inhibitor therapy.

Development of Highly Selective and Potent HSD Inhibitor 23 Analogs

The development of new generations of 11β-HSD1 inhibitors with improved pharmacological properties is a key to advancing this therapeutic strategy. Building on the scaffold of compounds like this compound, medicinal chemistry efforts should focus on:

Enhanced Selectivity: Designing analogs with even greater selectivity for 11β-HSD1 over other hydroxysteroid dehydrogenases to minimize off-target effects.

Increased Potency: Synthesizing compounds with higher inhibitory activity to allow for lower, more effective dosing regimens.

Optimized Pharmacokinetics: Improving the absorption, distribution, metabolism, and excretion (ADME) profiles of new inhibitors to ensure optimal target engagement and duration of action.

Investigation of Combination Therapies with 11β-HSD1 Inhibitors

Exploring the synergistic effects of 11β-HSD1 inhibitors with existing therapeutic agents could unlock new treatment paradigms. Potential combination therapies for investigation include:

Metabolic Diseases: Combining 11β-HSD1 inhibitors with current antidiabetic or antihypertensive medications to achieve better glycemic and blood pressure control.

Inflammatory Conditions: Assessing the efficacy of co-administering 11β-HSD1 inhibitors with anti-inflammatory drugs to potentially reduce steroid-related side effects.

Neurodegenerative Disorders: Investigating the use of these inhibitors alongside emerging treatments for cognitive decline.

Advanced Preclinical Models for Efficacy and Mechanism Validation

The disconnect between preclinical success and clinical outcomes highlights the need for more sophisticated and predictive animal models. Future preclinical research should utilize:

Humanized Mouse Models: Employing mice with humanized 11β-HSD1 enzymes to better predict efficacy and metabolism in humans.

Disease-Specific Models: Developing and utilizing animal models that more accurately replicate the complexity of human diseases, such as specific forms of metabolic syndrome or cognitive impairment.

Advanced Imaging Techniques: Using novel imaging modalities to non-invasively assess target engagement and downstream metabolic effects in living animals.

Understanding Complex Relationships between 11β-HSD1 and Disease Pathology

The interplay between 11β-HSD1 activity and the broader pathological landscape of a disease is intricate and requires deeper investigation. Key areas for future study include:

Feedback Mechanisms: Characterizing the feedback loops within the hypothalamic-pituitary-adrenal (HPA) axis in response to long-term 11β-HSD1 inhibition.

Interactions with Other Enzymes: Studying the crosstalk between 11β-HSD1 and other enzymes involved in steroid metabolism to understand the complete metabolic consequences of inhibition.

Impact on Gene Expression: Analyzing the downstream effects of 11β-HSD1 inhibition on the expression of genes involved in metabolism, inflammation, and cellular stress.

Addressing Translational Challenges in 11β-HSD1 Inhibition Research

Overcoming the hurdles in translating basic research to clinical application is critical for the future of 11β-HSD1 inhibitors. This requires a concerted effort to:

Identify Predictive Biomarkers: Discovering and validating biomarkers that can predict which patients are most likely to respond to 11β-HSD1 inhibitor therapy.

Optimize Clinical Trial Design: Designing clinical trials with appropriate patient selection criteria, primary endpoints, and duration to effectively assess therapeutic benefit.

Bridge the Efficacy Gap: Systematically investigating the reasons for the discrepancies between robust preclinical effects and more modest clinical outcomes to refine future drug development strategies.

Q & A

Q. What is the primary mechanism of action of HSD Inhibitor 23 in modulating 11β-hydroxysteroid dehydrogenase (11β-HSD) activity?

Methodological Answer: To validate its mechanism, researchers should employ in vitro enzymatic assays using purified 11β-HSD isoforms (e.g., 11β-HSD1 and 11β-HSD2). Measure changes in cortisol/cortisone ratios via HPLC or LC-MS, comparing inhibitor-treated groups to controls. Structural validation (e.g., X-ray crystallography or molecular docking) can identify binding interactions with catalytic residues . Dose-response curves (IC₅₀ determination) and selectivity profiling against related enzymes (e.g., 17β-HSD) are critical to confirm specificity .

Q. How should experimental concentrations of this compound be determined for in vivo studies?

Methodological Answer: Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to establish optimal dosing. Start with in vitro IC₅₀ values and adjust for bioavailability using species-specific parameters (e.g., plasma protein binding, metabolic clearance). Validate tissue distribution via radiolabeled tracer studies or mass spectrometry in target organs (e.g., liver, adipose tissue). Include negative controls (vehicle) and positive controls (known 11β-HSD inhibitors) to contextualize efficacy .

Q. What are the critical controls for ensuring reproducibility in this compound experiments?

Methodological Answer:

- Biological Replicates : Use ≥3 independent experiments to account for inter-sample variability.

- Technical Controls : Include solvent-only (DMSO/PBS) and enzyme-inactive mutants (for structural studies).

- Reference Inhibitors : Compare results with established inhibitors (e.g., carbenoxolone) to benchmark activity.

- Blinding : Randomize treatment groups and blind analysts during data collection to reduce bias .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy of this compound?

Methodological Answer: Conduct metabolomic profiling to identify off-target interactions or metabolic inactivation in vivo. Use transgenic models (e.g., tissue-specific 11β-HSD1 knockout mice) to isolate inhibitor effects. Cross-validate findings with transcriptomic data (RNA-seq) to assess downstream signaling pathways (e.g., glucocorticoid receptor activation). Statistical reconciliation may involve mixed-effects models to account for covariates like age, sex, and genetic background .

Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound in multi-group studies?

Methodological Answer: After ANOVA confirms significant inter-group variance, apply Tukey’s HSD post-hoc test to compare all pairwise means while controlling family-wise error rates. For unequal sample sizes, use the Tukey-Kramer modification to adjust standard errors. Report effect sizes (Cohen’s d) and 95% confidence intervals for clinical relevance. Code reproducibility can be enhanced via R packages (e.g., agricolae, emmeans) or Python’s statsmodels .

Q. How can researchers validate the specificity of this compound in complex biological systems?

Methodological Answer: Combine chemical proteomics (e.g., activity-based protein profiling) with CRISPR-Cas9 screens to identify off-target interactions. For in vivo models, use isotopic tracing (¹³C-glucose) to track glucocorticoid flux in inhibitor-treated vs. wild-type systems. Cross-reference findings with public databases (e.g., ChEMBL, PubChem) to rule out known polypharmacology .

Data Interpretation & Reporting

Q. What criteria should guide the inclusion/exclusion of this compound data in publications?

Methodological Answer: Adhere to CONSORT or ARRIVE guidelines for preclinical studies. Exclude outliers identified via Grubbs’ test (p < 0.05) only if justified in supplemental materials. For reproducibility, deposit raw data (e.g., microscopy images, chromatograms) in FAIR-compliant repositories (e.g., Zenodo, Figshare) with unique DOIs. Use STAR Methods templates to detail experimental workflows .

Q. How should contradictory results from different assay platforms (e.g., cell-free vs. cell-based) be addressed?

Methodological Answer: Perform assay cross-validation using orthogonal methods (e.g., SPR for binding affinity vs. functional assays for enzymatic inhibition). Use Bland-Altman plots to quantify inter-assay variability. If discrepancies persist, conduct molecular dynamics simulations to probe context-dependent inhibitor conformations (e.g., membrane permeability in cell-based systems) .

Experimental Design & Innovation

Q. What strategies enhance the translational relevance of this compound studies?

Methodological Answer: Integrate patient-derived samples (e.g., adipose tissue biopsies) to assess inhibitor efficacy in human pathophysiology. Use organ-on-a-chip models to simulate tissue crosstalk (e.g., liver-adipose axis). For grant applications, align hypotheses with NIH-defined gaps (e.g., metabolic syndrome therapies) using PICO frameworks (Population, Intervention, Comparison, Outcome) .

Q. How can researchers adapt this compound studies to address emerging trends in glucocorticoid biology?

Methodological Answer: Investigate non-canonical roles of 11β-HSD1 in immune modulation (e.g., macrophage polarization) using single-cell RNA-seq. Collaborate with computational biologists to build gene regulatory networks linking inhibitor activity to disease-associated SNPs (e.g., UK Biobank data). Pre-register hypotheses on platforms like Open Science Framework to mitigate bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.